Rubidium hexafluoroarsenate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

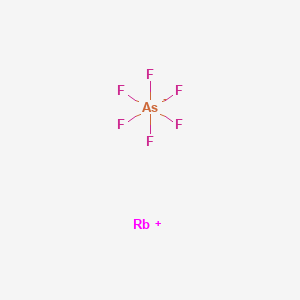

Rubidium hexafluoroarsenate is a chemical compound with the formula RbAsF₆. It is a white crystalline solid that is highly soluble in water. This compound is known for its unique properties and applications in various scientific fields, including chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rubidium hexafluoroarsenate can be synthesized through the reaction of rubidium fluoride with arsenic pentafluoride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the arsenic pentafluoride. The general reaction is as follows: [ \text{RbF} + \text{AsF}_5 \rightarrow \text{RbAsF}_6 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting rubidium carbonate with hydrofluoric acid to form rubidium fluoride, which is then reacted with arsenic pentafluoride. The process requires careful handling of the reactants due to their corrosive nature .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Rubidium hexafluoroarsenate undergoes hydrolysis in aqueous environments, producing hydrofluoric acid (HF) and arsenic acid (H₃AsO₄). This reaction is critical for understanding its environmental and industrial handling:

AsF +3H O→H AsO +6HF+Rb

Key observations:

-

The reaction releases toxic HF gas , necessitating controlled conditions .

-

Solubility in water facilitates rapid hydrolysis, with the dissociation of Rb⁺ ions contributing to alkaline conditions .

Thermal Stability and Decomposition

While direct thermal decomposition data for this compound is limited, analogous lithium hexafluoroarsenate decomposes at ~200°C, suggesting similar behavior. Potential decomposition pathways include:

AsF RbΔRbF+AsF

-

Thermal stability is influenced by the ionic radius of Rb⁺, which may delay decomposition compared to smaller cations like Li⁺ .

Structural and Spectroscopic Data

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Electrochemistry and Energy Storage

- High-Energy Batteries : RbAsF₆ has been investigated as a potential electrolyte in high-energy batteries due to its high ionic conductivity. The hexafluoroarsenate ion can facilitate charge transfer, making it a candidate for advanced battery technologies .

- Graphite Intercalation Compounds : The compound has shown promise in forming intercalation compounds with graphite, which can enhance the conductivity of materials used in battery electrodes .

-

Material Science

- Conductive Polymers : RbAsF₆ can be utilized in the development of conductive polymers, which are essential for various electronic applications including sensors and flexible electronics .

- Nanocomposites : The compound's properties make it suitable for incorporation into nanocomposites, potentially improving their mechanical and electrical characteristics .

-

Nuclear Medicine

- Radiopharmaceuticals : Rubidium-82, derived from this compound, is used in positron emission tomography (PET) imaging for myocardial perfusion studies. This application capitalizes on rubidium's similarity to potassium, allowing it to accumulate in tissues with high potassium content, such as the heart .

- Quantum Computing

Case Study 1: Battery Performance

A study conducted at the Russian Academy of Sciences examined the heat capacity and ionic conductivity of RbAsF₆ at varying temperatures. The results indicated that the compound maintains high conductivity up to 700 K, suggesting its viability as an electrolyte in high-temperature battery systems .

Case Study 2: Nuclear Imaging

Research published in medical journals highlights the efficacy of rubidium-82 in detecting myocardial ischemia. The rapid uptake of this isotope in heart tissue allows for accurate imaging within minutes post-injection, demonstrating its clinical significance in cardiology .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electrochemistry | Electrolyte in batteries | High ionic conductivity |

| Material Science | Conductive polymers | Enhanced electrical properties |

| Nuclear Medicine | PET imaging with Rb-82 | Rapid localization of heart conditions |

| Quantum Computing | Spintronic devices | Potential for advanced information storage |

Mecanismo De Acción

The mechanism of action of rubidium hexafluoroarsenate involves its ability to act as a non-coordinating anion. This property makes it useful in stabilizing highly reactive cations in various chemical reactions. The hexafluoroarsenate anion is relatively inert, which allows it to participate in reactions without undergoing significant changes itself .

Comparación Con Compuestos Similares

- Potassium hexafluoroarsenate (KAsF₆)

- Sodium hexafluoroarsenate (NaAsF₆)

- Cesium hexafluoroarsenate (CsAsF₆)

Comparison: Rubidium hexafluoroarsenate is unique among these compounds due to the specific properties imparted by the rubidium ion. It has a higher solubility in water compared to cesium hexafluoroarsenate and different thermal stability characteristics compared to potassium and sodium hexafluoroarsenates .

This compound stands out for its specific applications in materials science and its unique phase transition properties, which are not as pronounced in the other hexafluoroarsenate salts .

Actividad Biológica

Rubidium hexafluoroarsenate (RbAsF6) is a compound of interest due to its unique chemical properties and potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

Chemical Structure and Properties

This compound consists of rubidium cations (Rb⁺) and hexafluoroarsenate anions (AsF₆⁻). The hexafluoroarsenate ion is known for its strong electronegativity and ability to form stable complexes, which can influence its interactions with biological systems.

Toxicity Studies

Research has indicated that compounds containing arsenic, including hexafluoroarsenates, can exhibit varying degrees of toxicity depending on their chemical structure and biological context. A study focusing on the toxicity of hexafluoroarsenate revealed significant cytotoxic effects on mammalian cells, with implications for environmental exposure and safety assessments .

Case Studies

- Environmental Impact : A case study investigated the treatment of hexafluoroarsenate in contaminated water sources. The study optimized a treatment procedure that effectively reduced hexafluoroarsenate levels, highlighting the compound's environmental relevance and the need for effective remediation strategies .

- Cellular Interactions : Another research effort examined how hexafluoroarsenates interact with cellular membranes. The findings indicated that these interactions could disrupt membrane integrity, leading to cell death or dysfunction, which is critical for understanding the biological risks associated with exposure .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

hexafluoroarsenic(1-);rubidium(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Rb/c2-1(3,4,5,6)7;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUSNUSHTOTAKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557420 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.380 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43023-95-6 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.